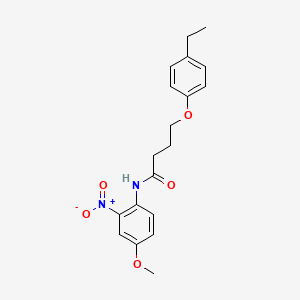![molecular formula C18H19ClN2O3 B4881703 N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4881703.png)
N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide, also known as Compound A, is a novel small molecule that has been the subject of extensive scientific research in recent years. This compound has been found to have a wide range of potential applications, particularly in the field of biomedicine.
Scientific Research Applications
N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to have a wide range of potential applications in scientific research, particularly in the field of biomedicine. Some of the key areas of research where N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been investigated include cancer research, inflammation research, and neurodegenerative disease research.
Mechanism of Action
The mechanism of action of N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular signaling pathways. Specifically, N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to inhibit the activity of the enzyme IKKβ, which is involved in the activation of the transcription factor NF-κB. This inhibition of IKKβ activity leads to a reduction in the expression of pro-inflammatory cytokines, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects:
N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to have a number of biochemical and physiological effects, particularly in the context of inflammation. For example, N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Additionally, N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to reduce the activity of certain immune cells, such as macrophages and dendritic cells.
Advantages and Limitations for Lab Experiments
One of the key advantages of N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A for lab experiments is its specificity for the IKKβ enzyme. This specificity allows for more precise investigation of the role of this enzyme in cellular signaling pathways. Additionally, N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to be relatively non-toxic, which makes it a useful tool for in vitro and in vivo experiments. However, one limitation of N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A. One area of interest is the potential use of N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A in the treatment of cancer. Specifically, N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to inhibit the growth of certain cancer cell lines in vitro, and further research is needed to investigate its potential as an anti-cancer agent. Additionally, N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, further research is needed to investigate the potential side effects of N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A, particularly in the context of long-term use.
Synthesis Methods
The synthesis of N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A involves several steps, including the reaction of 4-chloro-3-methylphenol with sodium hydroxide to form the corresponding phenoxide salt. This is followed by the reaction of the phenoxide salt with 2-chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetyl chloride. The final step involves the reaction of 2-(4-chloro-3-methylphenoxy)acetyl chloride with N-(4-aminophenyl)propanamide to form N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A.
properties
IUPAC Name |
N-[4-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-17(22)20-13-4-6-14(7-5-13)21-18(23)11-24-15-8-9-16(19)12(2)10-15/h4-10H,3,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEACNMDCPKBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(methylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4881632.png)
![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881636.png)
![1-benzyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B4881643.png)
![5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881645.png)
![4-(2-oxo-2H-chromen-3-yl)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4881647.png)
![ethyl 5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4881656.png)
![1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B4881662.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4881665.png)



![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4881691.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B4881694.png)
![3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-propanone](/img/structure/B4881714.png)